Cyclohexyl(4-methylphenyl)methanamine
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Overview
Description
Cyclohexyl(4-methylphenyl)methanamine is an organic compound with the molecular formula C14H21N It is a derivative of methanamine, where the hydrogen atoms are substituted by a cyclohexyl group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl(4-methylphenyl)methanamine can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with 4-methylbenzyl chloride under basic conditions. The reaction typically proceeds as follows:
- Dissolve cyclohexylamine in a suitable solvent such as ethanol.
- Add 4-methylbenzyl chloride to the solution.
- Stir the mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous hydrogenation process. This method involves the use of benzene methanamine as a raw material and a ruthenium catalyst in a fixed bed reactor. The reaction conditions are optimized to achieve high conversion rates and product selectivity .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(4-methylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Cyclohexyl(4-methylphenyl)methanone or cyclohexyl(4-methylphenyl)aldehyde.
Reduction: Secondary or tertiary amines with additional alkyl groups.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Cyclohexyl(4-methylphenyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of surfactants, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexyl(4-methylphenyl)methanamine involves its interaction with specific molecular targets. For instance, it may act as an antagonist to certain steroid hormone receptors, thereby modulating various biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Cyclohexyl(4-methylphenyl)methanamine can be compared with other similar compounds such as:
Cyclohexylamine: A simpler amine with only a cyclohexyl group.
4-Methylbenzylamine: An amine with a 4-methylphenyl group.
Cyclohexyl(3-methylphenyl)methanamine: A structural isomer with the methyl group in a different position.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
cyclohexyl-(4-methylphenyl)methanamine |
InChI |
InChI=1S/C14H21N/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h7-10,12,14H,2-6,15H2,1H3 |
InChI Key |
JPEBAKBEFZYTJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2CCCCC2)N |
Origin of Product |
United States |
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